6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one
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Overview
Description
6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one is a complex heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound features a spirocyclic framework, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one typically involves a multi-step process. One common method includes the alkylation of tricyanopropene with phenacyl bromides in an alkaline medium, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and potassium hydroxide (KOH) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic framework.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified spirocyclic compounds with altered electronic properties.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,8-diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitriles
- Spiro[4.5]deca-1,6,9-trien-8-ones
Uniqueness
6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[44]nona-3,6-dien-1-one stands out due to its methylsulfanyl group, which imparts unique electronic properties and reactivity
Properties
CAS No. |
61254-38-4 |
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Molecular Formula |
C19H17N3OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-methylsulfanyl-1,3-diphenyl-2,3,7-triazaspiro[4.4]nona-1,6-dien-4-one |
InChI |
InChI=1S/C19H17N3OS/c1-24-17-19(12-13-20-17)16(14-8-4-2-5-9-14)21-22(18(19)23)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
BEFSPXJBKPNKFN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCCC12C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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